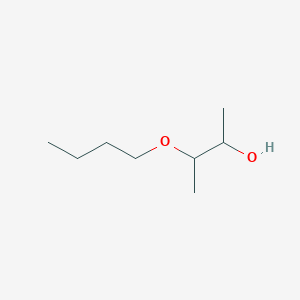
3-Butoxybutan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butoxybutan-2-OL is an organic compound with the chemical formula C8H18O2. It is a type of glycol ether, which is a class of compounds known for their solvent properties. This compound is used in various industrial applications due to its ability to dissolve both water-soluble and oil-soluble substances.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Butoxybutan-2-OL can be synthesized through several methods. One common method involves the reaction of butanol with ethylene oxide in the presence of a catalyst. This reaction produces this compound along with other by-products. The reaction conditions typically include a temperature range of 100-150°C and a pressure of 1-5 atm .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where butanol and ethylene oxide are reacted in the presence of a catalyst. The reaction mixture is then purified through distillation to obtain the desired product. The process is optimized to maximize yield and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
3-Butoxybutan-2-OL undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using reagents such as potassium dichromate (K2Cr2O7) in the presence of sulfuric acid (H2SO4).
Reduction: Reduction of this compound can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Substitution reactions can occur when this compound is treated with halogens such as chlorine (Cl2) or bromine (Br2).
Scientific Research Applications
3-Butoxybutan-2-OL has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Butoxybutan-2-OL involves its interaction with various molecular targets. As a solvent, it can disrupt the interactions between molecules, thereby enhancing the solubility of substances. In biological systems, it can interact with cell membranes and proteins, altering their structure and function .
Comparison with Similar Compounds
Similar Compounds
2-Butoxyethanol: Similar to 3-Butoxybutan-2-OL, 2-Butoxyethanol is a glycol ether with solvent properties.
Ethylene Glycol: Ethylene glycol is another glycol ether that is used as an antifreeze and in the production of polymers.
Uniqueness
This compound is unique due to its specific chemical structure, which provides it with a balance of hydrophilic and hydrophobic properties. This makes it an effective solvent for a wide range of substances, distinguishing it from other similar compounds .
Properties
CAS No. |
139253-95-5 |
|---|---|
Molecular Formula |
C8H18O2 |
Molecular Weight |
146.23 g/mol |
IUPAC Name |
3-butoxybutan-2-ol |
InChI |
InChI=1S/C8H18O2/c1-4-5-6-10-8(3)7(2)9/h7-9H,4-6H2,1-3H3 |
InChI Key |
MONVPAREHNUIAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(C)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


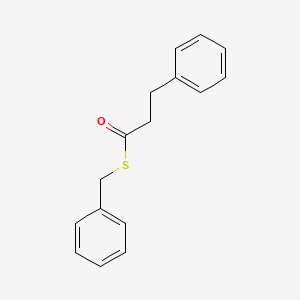

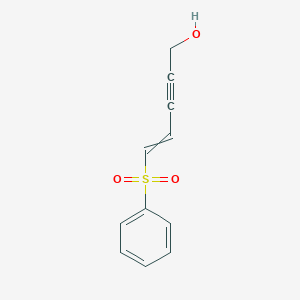
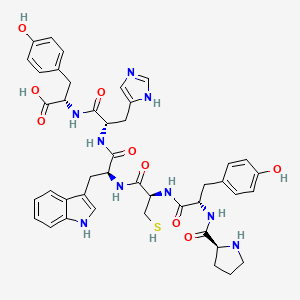
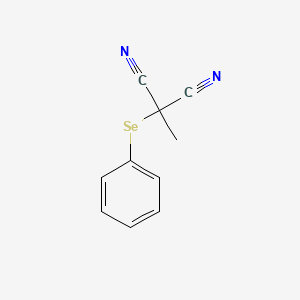
![1-[3-Chloro-1-(4-fluorophenoxy)propyl]-4-fluorobenzene](/img/structure/B14268825.png)
![1,3-Difluoro-5-[4-(4-pentylphenyl)phenyl]benzene](/img/structure/B14268827.png)
![Methyl [2-(2-acetylbenzoyl)phenyl]acetate](/img/structure/B14268835.png)
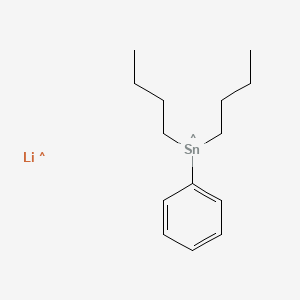
![4,4'-[(Thiophen-2-yl)methylene]bis(2,5-dimethylphenol)](/img/structure/B14268842.png)


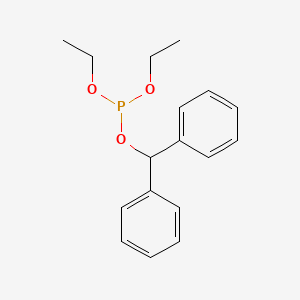
![1-{[1-(Hexyloxy)propan-2-YL]oxy}hexane](/img/structure/B14268862.png)
